Dabigatran Impurity 12
CAS No.: 1422435-35-5
Cat. No.: VC0194530
Molecular Formula: C21H23N3O4
Molecular Weight: 381.44
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1422435-35-5 |
---|---|
Molecular Formula | C21H23N3O4 |
Molecular Weight | 381.44 |
Introduction
Chemical and Structural Characterization
Molecular Identity and Properties
Dabigatran Impurity 12 is chemically defined by its molecular formula C₂₁H₂₃N₃O₄ and molecular weight 381.44 g/mol. Its structural identity remains partially undisclosed in publicly available sources, though its classification as an impurity suggests it arises during synthetic steps involving dabigatran etexilate’s benzimidazole or pyridine moieties .
Property | Value | Source |
---|---|---|
CAS Number | 1422435-35-5 | |
Molecular Formula | C₂₁H₂₃N₃O₄ | |
Molecular Weight | 381.44 g/mol | |
Purity | >95% |
Impurity Identifier | Molecular Formula | Molecular Weight | Structural Origin |
---|---|---|---|
Dabigatran Impurity 12 | C₂₁H₂₃N₃O₄ | 381.44 | Undisclosed |
Impurity A | C₁₉H₂₃N₅O₂ | 351.41 | Ethyl ester byproduct |
Impurity B | C₂₀H₂₃N₃O₃ | 347.41 | Partially acylated intermediate |
Impurity C | C₁₈H₂₁N₃O₃ | 315.39 | Demethylated derivative |
Data adapted from LC-MS analyses of dabigatran etexilate .
Analytical Characterization and Detection Methods
Limitations in Current Data
Notably, Dabigatran Impurity 12 is absent from published LC-MS databases of dabigatran etexilate impurities . This omission suggests either:
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Low Prevalence: The impurity may occur at levels below the 0.1% identification threshold mandated by ICH guidelines, precluding structural elucidation .
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Proprietary Classification: Its structural identity may remain undisclosed due to manufacturer-specific synthesis routes .
Synthesis and Process-Related Origins
Hypothetical Synthesis Pathways
Dabigatran etexilate’s synthesis involves sequential steps:
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Benzimidazole Core Formation: Cyclization of amino acid precursors.
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Esterification: Introduction of the ethyl ester group.
Dabigatran Impurity 12 likely arises from side reactions during esterification or amidation steps, such as:
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Incomplete Amidation: Formation of partially acylated intermediates.
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Oxidation/Reduction: Degradation products under reactive conditions.
Research Applications and Future Directions
Role in Method Development
LC-MS methods for dabigatran etexilate typically validate for Impurities A, B, and C . Dabigatran Impurity 12 could serve as:
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Additional Control: Expanding method scope to detect emerging impurities.
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Stability Testing: Assessing degradation pathways under stress conditions.
Knowledge Gaps and Research Priorities
Critical areas for investigation include:
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Structural Elucidation: NMR/MS data to confirm molecular connectivity.
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Toxicological Profiling: Assessing genotoxicity or bioactivity.
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Process Optimization: Reducing impurity formation through synthetic route refinement.
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